Carmethizole is derived from imidazole and carbamate structures, indicating its classification as a nitrogen-containing heterocyclic compound. Its synthesis and characterization have been documented in various scientific studies, highlighting its role in cancer therapy and other pharmacological applications.
The synthesis of carmethizole has been explored through several methods, with a notable six-step synthesis described in the literature. This method involves the following key steps:
Technical parameters such as temperature, reaction time, and solvent choice play critical roles in optimizing yield and purity during synthesis .
Carmethizole features a complex molecular structure characterized by:
The three-dimensional conformation of carmethizole allows it to interact effectively with biological targets, primarily DNA, facilitating its role as an alkylating agent. The structural integrity and stability of carmethizole are influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces .
Carmethizole participates in several chemical reactions relevant to its function as an alkylating agent:
Carmethizole exerts its anti-cancer effects primarily through the following mechanisms:
Quantitative analyses using high-performance liquid chromatography have been employed to study the kinetics of these reactions and the stability of carmethizole in biological systems .
Carmethizole exhibits distinct physical and chemical properties:
These properties are crucial for determining the formulation and delivery methods for therapeutic applications.
Carmethizole has several significant applications in scientific research and medicine:
Carmethizole possesses the molecular formula C₁₁H₁₇N₅O₄S₂·HCl and a molecular weight of 383.87 g/mol. Structurally, it features a central 1-methylimidazole core functionalized at the 2-position with a methylthio group (-SCH₃) and at the 4 and 5-positions with hydroxymethyl groups (-CH₂OH). Each hydroxymethyl group is further esterified with an N-methylcarbamate moiety, forming the 4',5'-bis(N-methylcarbamate) structure. The compound is typically isolated as its hydrochloride salt, enhancing stability and aqueous solubility for experimental use [3] [10].
Characterization of Carmethizole relies heavily on advanced spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on the carbon-hydrogen framework, confirming the connectivity within the imidazole ring and the attached substituents. Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern, corroborating the proposed structure. Elemental analysis further verifies the composition by quantifying the percentages of carbon, hydrogen, nitrogen, sulfur, and chlorine, ensuring purity and consistency of the synthesized compound [4]. While single-crystal X-ray diffraction data for Carmethizole itself was not found in the provided search results, the technique is frequently employed for analogous compounds to unambiguously determine bond lengths, bond angles, and the three-dimensional spatial conformation, which can be critical for understanding its interaction with biological targets [4] [7].
Table 1: Key Chemical Identifiers for Carmethizole Hydrochloride
Property | Value |
---|---|
Systematic Name | 1-Methyl-2-methylthio-4,5-bis(hydroxymethyl)imidazole-4',5'-bis(N-methylcarbamate) hydrochloride |
Synonyms | Carmethizole HCl; NSC 602668 |
CAS Registry Number | Not explicitly stated in sources (NSC 602668 referenced) |
Molecular Formula | C₁₁H₁₇N₅O₄S₂·HCl |
Molecular Weight | 383.87 g/mol |
Chemical Class | Bis-carbamate functionalized imidazole derivative |
Salt Form | Hydrochloride |
A critical aspect of Carmethizole's chemistry is its relative instability in aqueous environments. Studies demonstrated a half-life of ≤1 hour at 37°C in physiological solutions such as 0.9% sodium chloride, human whole blood, human plasma, and dog urine. This instability leads to hydrolytic breakdown, primarily forming the corresponding diol (1-methyl-2-methylthio-4,5-bis(hydroxymethyl)imidazole) in neutral or slightly acidic conditions. Under alkaline conditions (pH 7.0-9.0), carmethizole diol-4'-monophosphate becomes a major degradation product. Furthermore, Carmethizole reacts with endogenous nucleophiles like glutathione, forming adducts such as a glutathione conjugate of carmethizole monocarbamate, which has implications for its metabolism and potential detoxification pathways [10].
Carmethizole emerged from the intensive anticancer drug screening programs conducted in the late 20th century, specifically entering the scientific literature through detailed preclinical investigations published around 1989-1992. Its development was driven by the ongoing need to identify novel cytotoxic agents with improved efficacy profiles and activity against tumors resistant to existing therapies. The compound was synthesized and submitted to the National Cancer Institute's (NCI) screening program, where it received the designation NSC 602668, indicating its status as an investigational new agent undergoing systematic evaluation [3] [10].
Initial pharmacological studies focused on establishing its basic in vivo behavior. Research in 1989 detailed the pharmacokinetics and metabolism of Carmethizole in mouse and beagle dog models. These studies revealed rapid elimination kinetics (half-life of ~11.6 minutes in mice after intravenous bolus administration) and complex metabolic pathways involving hydrolysis, conjugation (sulfation), and glutathione adduct formation. Excretion studies in mice showed that approximately 30% of the dose was recovered in urine as the diol metabolite within 3 hours, alongside smaller amounts of the diol-sulfate, monocarbamate, and unchanged drug [10]. This foundational pharmacokinetic work was crucial for informing subsequent efficacy and toxicology studies.
The pivotal preclinical efficacy report was published in 1992, demonstrating Carmethizole's "relatively broad activity" in initial evaluations against several murine tumors and human tumor xenografts implanted in immunodeficient (athymic) mice. This study specifically investigated its activity against established (advanced-stage) disease, its schedule dependence, and crucially, its cross-resistance profile against a panel of murine leukemias resistant to standard chemotherapeutic agents [3]. The positive activity against advanced disease and the distinct cross-resistance pattern positioned Carmethizole as a candidate warranting further mechanistic investigation and potential clinical trial consideration.
Table 2: Key Milestones in Early Carmethizole Research
Timeframe | Milestone | Significance |
---|---|---|
Late 1980s | Synthesis & Initial Screening (NSC 602668) | Identification as a candidate with antitumor potential. |
1989 | Preclinical Pharmacologic Studies (Mouse & Dog) [10] | Defined instability, pharmacokinetics, metabolism, and excretion. |
1992 | Antitumor Activity & Cross-Resistance Profiling [3] | Demonstrated efficacy against advanced xenografts and defined cross-resistance. |
Carmethizole is mechanistically classified as an alkylating agent based on its biological behavior and preclinical cross-resistance profile, placing it within a major category of cytotoxic chemotherapy drugs. Alkylating agents function by transferring alkyl groups (e.g., -CH₃, -CH₂CH₂Cl) to nucleophilic sites on cellular macromolecules, primarily targeting the nitrogen (N7) position of guanine bases in DNA. This covalent modification leads to DNA strand breaks, miscoding during replication, and ultimately, inhibition of cell division and tumor cell death. A hallmark of alkylating agents is their cell cycle non-specificity, meaning they can damage DNA regardless of whether the cell is actively dividing or in a resting phase, although they are often most effective against slower-growing malignancies [6] [9].
While Carmethizole's exact mechanism of alkylation at the molecular level is not detailed in the provided sources, its classification is strongly supported by its observed cross-resistance patterns in preclinical models. Murine leukemias specifically selected for resistance to classic alkylating agents like melphalan (L-PAM) and cisplatin (DDPt) consistently displayed cross-resistance to Carmethizole. Similarly, resistance emerged in cell lines resistant to other agents known to induce damage requiring similar DNA repair pathways, such as doxorubicin (ADR), 5-fluorouracil (5-FU), and cytarabine (ara-C). Conversely, tumors resistant to agents with distinct primary mechanisms (vincristine - VCR, targeting microtubules; amsacrine - AMSA, targeting topoisomerase II; methotrexate - MTX, an antimetabolite) remained sensitive to Carmethizole. This pattern strongly implicates DNA alkylation or damage triggering similar repair or tolerance mechanisms as the primary cytotoxic mechanism of Carmethizole [3].
Structurally, Carmethizole differs significantly from traditional alkylating agent classes like nitrogen mustards (e.g., cyclophosphamide, melphalan), nitrosoureas (e.g., carmustine), or alkyl sulfonates (e.g., busulfan). While not explicitly categorized into one of these classic subfamilies in the sources, its core structure is based on a functionalized imidazole ring rather than the chloroethylamine or similar moieties typical of many alkylators. This unique structure likely underpins its distinct physicochemical properties and potentially its specific interaction with DNA or associated repair proteins, contributing to its observed spectrum of activity and partial non-cross-resistance with some alkylating agents in certain resistant lines [6] [9].
Table 3: Carmethizole Classification within Alkylating Agent Categories
Traditional Alkylating Agent Class | Examples | Carmethizole Relation |
---|---|---|
Nitrogen Mustards | Cyclophosphamide, Melphalan | Different core chemistry (Imidazole vs. Chloroethylamine). |
Nitrosoureas | Carmustine, Lomustine | Different core chemistry; No nitrosourea moiety. |
Alkyl Sulfonates | Busulfan | Different core chemistry; No sulfonate ester. |
Triazines | Dacarbazine, Temozolomide | Different heterocyclic core (Imidazole vs. Triazine). |
Ethylenimines | Thiotepa, Altretamine | Different reactive group chemistry. |
Unclassified/Novel | - | Classified functionally as alkylator based on resistance profile & mechanism, despite unique imidazole-bis-carbamate structure. |
Carmethizole held significant interest in preclinical oncology research primarily due to its demonstrated efficacy against established human tumor xenografts and its unique cross-resistance profile. These attributes suggested potential utility in overcoming resistance to standard therapies and in treating bulky or advanced-stage disease, a critical challenge in clinical oncology.
Activity Against Established Disease: Early-stage tumor models are often more chemosensitive than bulky, established disease, which better mimics the clinical scenario at diagnosis. Carmethizole demonstrated compelling activity against advanced-stage subcutaneous human tumor xenografts in athymic mice. Notably, it was as effective against established subcutaneous MX-1 mammary carcinoma and intraperitoneal LOX amelanotic melanoma as it was against early-stage disease. It also showed significant antitumor effects against established subcutaneous NCI-H82 small-cell lung carcinoma xenografts. This ability to induce tumor regression or significant growth delay in well-established, vascularized tumors indicated robust cytotoxic potential beyond merely inhibiting nascent tumor growth [3].
Broad Spectrum in Initial Evaluations: While the 1992 study focused on specific models, it explicitly references "relatively broad activity" observed in initial evaluations against "several murine tumors and human tumor xenografts in vivo." This suggests efficacy was not confined to a single tumor type but spanned multiple histological origins, including mammary, lung, and melanoma models as confirmed. This broad initial activity profile warranted deeper investigation into its mechanism and potential applications [3].
Schedule Dependency and Route Independence: Preclinical studies investigated the impact of administration schedule on efficacy. Using the NCI-H82 lung tumor xenograft model, researchers compared a single bolus injection versus a split-dose schedule delivered on the same day. The split-dose schedule allowed a higher total dose to be administered safely, which resulted in a significantly greater delay in tumor growth compared to the single bolus. This finding indicated potential schedule-dependent cytotoxicity, a characteristic relevant for optimizing clinical dosing regimens. Furthermore, the therapeutic effect was shown to be route-independent, with similar tumor growth delays observed after both intraperitoneal (i.p.) and intravenous (i.v.) administration, offering flexibility for potential clinical delivery [3].
Cross-Resistance Profile and Clinical Implications: As discussed in section 1.3, the detailed cross-resistance study using murine leukemias provided critical mechanistic insights and clinical predictions. The finding that tumors resistant to vincristine, amsacrine, or methotrexate retained sensitivity to Carmethizole was highly significant. It suggested that Carmethizole could potentially be effective in patients whose tumors had developed resistance to these specific classes of agents (microtubule inhibitors, topoisomerase II poisons, and antimetabolites, respectively). Conversely, the observed cross-resistance with alkylators (melphalan, cisplatin), anthracyclines (doxorubicin), and antimetabolites (5-FU, ara-C) implied that prior treatment failure with these drugs might predict a lower likelihood of response to Carmethizole. This profiling was deemed essential "in the design of clinical trials" to target patient populations most likely to benefit and to avoid potentially ineffective treatment in others who may have pre-existing resistance [3].
Table 4: Summary of Key Preclinical Findings for Carmethizole
Preclinical Aspect | Findings | Research Significance |
---|---|---|
Spectrum of Activity | Activity against murine tumors & human xenografts (MX-1 mammary, NCI-H82 SCLC, LOX melanoma). | Demonstrated broad initial efficacy across tumor types. |
Advanced Disease Efficacy | Equivalent efficacy against established vs. early-stage MX-1 & LOX tumors; activity against established NCI-H82. | Addressed a key challenge in oncology (treating bulky disease), supporting clinical potential. |
Schedule Dependency | Split-dose schedule allowed higher total dose and increased tumor growth delay in NCI-H82 model vs. single bolus. | Suggested optimization potential for clinical administration protocols. |
Route Independence | Similar antitumor effects after intraperitoneal and intravenous administration. | Indicated potential flexibility in clinical route selection (IV infusion possible). |
Cross-Resistance Profile | Active in VCR-, AMSA-, MTX-resistant lines; Cross-resistant in ADR-, L-PAM-, DDPt-, ara-C-, 5-FU-resistant lines. | Guided potential clinical trial design (target populations; sequencing/combination strategies). |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8